

# Malabaricone C NMR spectroscopy characterization

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## Compound Focus: Malabaricone C

CAS No.: 63335-25-1

Cat. No.: S534404

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## NMR Characterization of Malabaricone C

The table below summarizes the key information about the NMR characterization of **Malabaricone C** from the identified study:

Characterization Aspect	Details
IUPAC Name	1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one [1]
Reported Analyses	$^1\text{H}$ NMR spectroscopy, $^{13}\text{C}$ NMR spectroscopy, HPLC for purity [1]
Spectral Reference	Supplementary Figures 3 and 4 of the 2023 study [1]
Reported Purity	>95% (by HPLC analysis) [1]
Source/Preparation	Synthesized via a novel cross-metathesis strategy [1]

## Experimental Context and Protocols

The NMR characterization was part of a broader study on the efficacy of **Malabaricone C** as an anti-inflammatory agent. The following methodologies provide context for how the compound was handled and

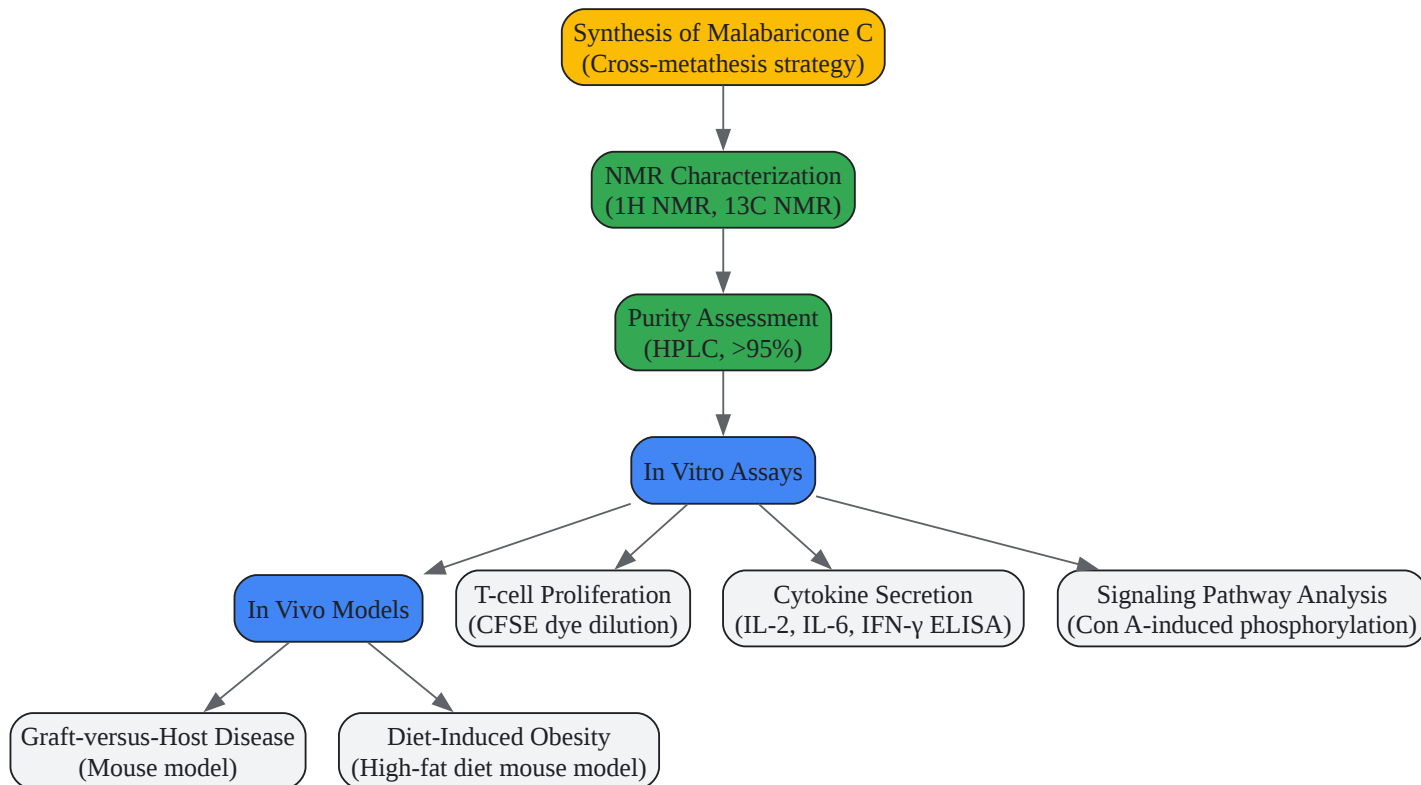
used in subsequent research.

## Chemical Synthesis and Isolation

- **Synthesis:** The **Malabaricone C** used in the 2023 immunology study was synthesized synthetically using an optimized **cross-metathesis strategy**, rather than being isolated from a natural source [1].
- **Isolation Context:** In other research on different malabaricones, compounds are typically isolated from plant material. A common protocol involves using **column chromatography** (with silica gel of various mesh sizes, e.g., 60-120 or 100-200) after an initial solvent extraction (e.g., with dichloromethane or ethyl acetate) [2] [3].

## Key Biological Assays and Workflows

The following diagram illustrates the experimental workflow from synthesis and characterization to functional validation, as described in the search results.



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## Detailed Protocols for Key Assays

- **T-cell Proliferation Assay:** Lymphocytes were isolated and stained with **CFSE (5 μM)**. Cells were treated with Mal C (1-10 μM) for 2 hours and then stimulated with **Con A (2.5 μg/mL)** or **anti-CD3/CD28 antibodies** for 72 hours. Proliferation was measured by flow cytometry based on CFSE dye dilution [1].
- **Cytokine Estimation:** Lymphocytes ( $1 \times 10^6$  cells) were treated and cultured for 24 hours. The concentrations of **IL-2, IL-6, and IFN-γ** in the culture supernatant were measured using commercial **ELISA** sets [1].

- **Sphingomyelin Synthase (SMS) Inhibition Assay:** An SMS inhibition assay was performed using a **lysate-based assay** of SMS1- or SMS2-expressed SMS1/2 double knockout mouse fibroblasts. The  $IC_{50}$  values for **Malabaricone C** were found to be **3  $\mu$ M for SMS1 and 1.5  $\mu$ M** [3].

## How to Proceed for Full Spectral Data

The characterization data you need is housed in the **supplementary materials** of the 2023 study [1]. To access it:

- **Locate the Article:** The study was published in the *Journal of Biosciences* (2023 Mar 27;48(2):9; doi: 10.1007/s12038-023-00329-3).
- **Access Supplementary Information:** The full text or supplementary information section should contain files for **Supplementary Figures 3 and 4**, which are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

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## References

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To cite this document: Smolecule. [Malabaricone C NMR spectroscopy characterization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b534404#malabaricone-c-nmr-spectroscopy-characterization>]

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